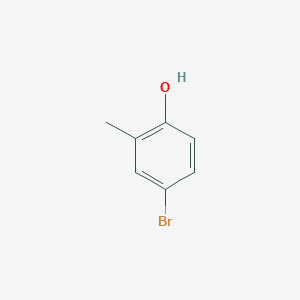

4-Bromo-2-methylphenol

Descripción

General Overview of Halogenated Phenols in Chemical Research

Halogenated phenolic compounds (HPCs) are a class of chemicals that feature one or more halogen atoms and a hydroxyl group attached to a benzene (B151609) ring. wikipedia.org These compounds are significant in industrial production and are widely used in chemical synthesis. scholarsresearchlibrary.com However, their prevalence has led to their classification as industrial pollutants, with concerns about their potential hazards to the environment and human health. scholarsresearchlibrary.comtandfonline.comrsc.org Many HPCs are recognized as persistent organic pollutant (POP) metabolites. acs.org

In scientific research, halogenated phenols are the subject of extensive study. Researchers are investigating their toxicological profiles through methods like quantitative structure-activity relationship (QSAR) models to predict their toxicity. scholarsresearchlibrary.comtandfonline.com Furthermore, there is significant interest in their biological activities, which can include antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.aiijcce.ac.ir The degradation of these persistent compounds is another active area of research, with studies exploring advanced oxidation processes for their removal from the environment. rsc.orgrsc.org

Classification and Structural Features of Bromophenols

Bromophenols are a subgroup of halogenated phenols where the halogen substituent is bromine. wikipedia.org They can be categorized based on the number of bromine atoms attached to the phenol (B47542) ring, ranging from monobromophenols to pentabromophenol (B1679275). wikipedia.org Including positional isomers, there are a total of 19 distinct bromophenols. wikipedia.org These compounds are naturally found in various marine organisms, particularly in red, brown, and green algae. researchgate.netd-nb.info

The molecular structure of bromophenols is significantly influenced by several factors. acs.org These include intramolecular hydrogen bonding involving an ortho-bromine substituent, as well as the steric and inductive effects of the bromine atoms. acs.org The presence and position of the bromine atoms and the hydroxyl group give bromophenols both polar and nonpolar characteristics. solubilityofthings.com This dual nature affects their solubility, reactivity, and potential for interaction with biological molecules. solubilityofthings.commdpi.com Density functional theory (DFT) calculations have been employed to study the complete series of 19 bromophenols, revealing that a planar geometry is the most stable form for these molecules. acs.org

Table 1: Classification of Bromophenols

| Type | Number of Positional Isomers | Examples |

|---|---|---|

| Monobromophenol | 3 | 2-Bromophenol (B46759), 3-Bromophenol, 4-Bromophenol (B116583) |

| Dibromophenol | 6 | 2,3-Dibromophenol, 2,4-Dibromophenol (B41371), 2,6-Dibromophenol |

| Tribromophenol | 6 | 2,4,5-Tribromophenol, 2,4,6-Tribromophenol (B41969), 3,4,5-Tribromophenol |

| Tetrabromophenol | 3 | 2,3,4,5-Tetrabromophenol, 2,3,4,6-Tetrabromophenol |

| Pentabromophenol | 1 | Pentabromophenol |

This table is based on the classification of bromophenols, highlighting the number of isomers for each type. wikipedia.org

Historical Context and Evolution of Research on Phenolic Compounds

The study of phenolic compounds has a long history, with many of these substances being discovered and utilized long before their chemical structures were fully understood. britannica.com Early research primarily focused on the analytical characterization of their diverse structures and the enzymes involved in their biosynthesis in plants. nih.gov A pivotal moment in the history of phenols was the use of phenol (then known as carbolic acid) as an antiseptic in surgery by Joseph Lister, which dramatically reduced mortality rates from amputations. britannica.comwikipedia.org

Research into phenolic compounds has evolved significantly with the advent of molecular biology and genomics. nih.gov These advanced techniques have provided deeper insights into the mechanisms of their synthesis and the regulation of their gene expression by environmental factors. nih.gov In recent times, there has been a surge in biological and epidemiological studies driven by societal demand for natural products with health-promoting properties. nih.gov This has led to investigations into the potential benefits of specific phenolic compounds in relation to various health conditions. nih.gov

Specific Significance of 4-Bromo-2-methylphenol in Contemporary Chemical and Biological Research

This compound, also known as 4-bromo-o-cresol, is a substituted bromophenol with the chemical formula C₇H₇BrO. ontosight.ai It serves as a crucial intermediate and starting material in various synthetic applications within chemistry and biology. solubilityofthings.comfishersci.pt

In the field of organic synthesis, it is frequently used to create more complex molecules. solubilityofthings.comottokemi.com For instance, it is a precursor in the synthesis of certain pharmaceuticals and agrochemicals. solubilityofthings.comfishersci.pt Its structure is utilized in the preparation of Schiff bases, which are organic compounds studied for their potential biological activities. bohrium.com Research has also demonstrated its use in synthesizing a specific human Toll-like receptor 8 (TLR8) antagonist, highlighting its role in developing tools for immunological studies. researchgate.net

In biological research, this compound and its derivatives are investigated for their bioactive properties. The compound itself is noted for its antimicrobial properties. ontosight.ai Furthermore, it has been incorporated into metal complexes, such as a Platinum(II) complex, which was subsequently investigated and shown to possess antimicrobial and potential anticancer properties in laboratory studies. ijcce.ac.ir This demonstrates its utility as a building block for developing new chemical entities with potential therapeutic applications. ijcce.ac.irsolubilityofthings.com

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇H₇BrO |

| Molecular Weight | 187.03 g/mol |

| Appearance | White to off-white crystalline powder/solid |

| Melting Point | 54-56 °C (approx.), 63-67 °C |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether |

| Density | ~1.62 g/cm³ |

| CAS Number | 2362-12-1 |

This table summarizes key properties of this compound based on available chemical data. solubilityofthings.comontosight.aiottokemi.comsigmaaldrich.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-bromo-o-cresol |

| 2-Bromophenol |

| 3-Bromophenol |

| 4-Bromophenol |

| 2,3-Dibromophenol |

| 2,4-Dibromophenol |

| 2,6-Dibromophenol |

| 2,4,5-Tribromophenol |

| 2,4,6-Tribromophenol |

| 3,4,5-Tribromophenol |

| 2,3,4,5-Tetrabromophenol |

| 2,3,4,6-Tetrabromophenol |

| Pentabromophenol |

| Phenol |

| Carbolic acid |

| o-cresol (B1677501) |

| Bromine |

| Platinum(II) |

| Aniline |

| 5-bromosalicylaldehyde |

| Violacein |

| 4-chloro-7-methoxyquinoline (B1631688) |

| 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenol |

| Benzenesulfonic acid |

| Sodium phenoxide |

| vanillin |

| salicylic acid |

| pyrocatechol |

| resorcinol |

| hydroquinone |

| eugenol |

| Butylated hydroxytoluene (BHT) |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJGMJHAIUBWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178291 | |

| Record name | o-Cresol, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-12-1 | |

| Record name | 4-Bromo-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cresol, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Cresol, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis Strategies for 4 Bromo 2 Methylphenol and Its Derivatives

Direct Bromination Methodologies

Direct bromination of the precursor, 2-methylphenol (o-cresol), is a common and straightforward approach to obtaining 4-bromo-2-methylphenol. ontosight.ai The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic substitution. The methyl group is also an activating, ortho-, para-director. Therefore, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are electronically enriched and are the primary sites for bromination. In the case of 2-methylphenol, the position para to the hydroxyl group (position 4) is the most sterically accessible and electronically favored site for monosubstitution, leading to the formation of this compound as the major product.

Regioselective Bromination of Phenols

Achieving high regioselectivity in the bromination of phenols is crucial to avoid the formation of unwanted isomers and polybrominated products. mdpi.com Due to the high reactivity of the phenol ring, over-bromination is a frequent issue. mdpi.com Various strategies have been developed to control the regioselectivity of this reaction.

One approach involves the use of a catalyst or a directing group that favors substitution at a specific position. For instance, the use of para-toluenesulfonic acid (pTsOH) as a catalyst with N-bromosuccinimide (NBS) has been shown to promote selective ortho-bromination in para-substituted phenols. mdpi.com In the case of phenols with an unsubstituted para-position, this method can favor para-bromination. google.com The proposed mechanism suggests that the pTsOH conjugates with the phenolic hydroxyl group, thereby directing the incoming electrophile. mdpi.com

Another strategy for achieving regioselectivity is through the use of specific brominating systems under controlled conditions. For example, a system of potassium bromide (KBr) and ZnAl–BrO3−–layered double hydroxides (LDHs) in acetic acid and water has been shown to achieve monobromination of phenols with good yields. mdpi.com This system allows for the slow release of the brominating agent, which helps to prevent over-bromination. mdpi.com The reaction conditions, such as temperature and solvent, also play a significant role in directing the substitution.

Utilization of Brominating Agents (e.g., Bromine in Acetic Acid, Dioxane Dibromide)

A variety of brominating agents are employed for the synthesis of bromophenols, each with its own advantages and limitations.

Bromine in Acetic Acid: The use of molecular bromine (Br2) dissolved in acetic acid is a classic and widely used method for the bromination of phenols. nih.govasianpubs.org Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing its electrophilicity. This method is effective for the bromination of activated aromatic rings like phenols. asianpubs.org However, it can often lead to polybromination due to the high reactivity of bromine. jcsp.org.pk For example, the reaction of 5,6-dimethoxyindan-1-one with Br2 in acetic acid at room temperature results in the formation of a dibromo compound. nih.gov

Dioxane Dibromide: Dioxane dibromide is considered a milder and more selective brominating agent compared to molecular bromine. cyberleninka.rutandfonline.com It is a solid, making it easier to handle, and its reactions can often be performed under solvent-free conditions, which is environmentally advantageous. tandfonline.comresearchgate.net Dioxane dibromide has been used for the regioselective bromination of various aromatic compounds, including phenols, often affording monobrominated products in good to excellent yields. jcsp.org.pkresearchgate.net It has been shown to be particularly useful for highly reactive systems where controlling the extent of bromination is challenging. cyberleninka.ru For instance, it has been successfully used in the bromination of substituted coumarins. researchgate.net

| Brominating Agent | Substrate Example | Conditions | Product(s) | Yield | Reference |

| Bromine in Acetic Acid | 5,6-dimethoxyindan-1-one | Room Temperature | 2,4-dibromo-5,6-dimethoxyindan-1-one | 95% | nih.gov |

| Bromine in Acetic Acid | Phenol | Not specified | Mixture of brominated phenols | Variable | asianpubs.org |

| Dioxane Dibromide | Activated Arenes | Solvent-free | Monobrominated products | Good to Excellent | researchgate.net |

| Dioxane Dibromide | Pyrrolidone and caprolactam derivatives of polyphenols | Dioxane | Polybrominated aromatic derivatives | Good | cyberleninka.ruresearchgate.net |

Multi-step Synthetic Approaches to Functionalized Bromophenols

While direct bromination is effective for preparing simple bromophenols, the synthesis of more complex, functionalized derivatives often requires multi-step approaches. These strategies allow for the introduction of various functional groups and the construction of more elaborate molecular architectures.

Coupling Reactions and Aryl Halide Precursors

Aryl halides, including bromophenols, are valuable precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. mdpi.comacs.orgnih.gov These reactions enable the connection of the bromophenol scaffold to other molecular fragments, leading to a wide range of functionalized derivatives.

The Ullmann coupling reaction, which traditionally involves the copper-mediated coupling of aryl halides, has been adapted for on-surface synthesis to create complex aryl derivatives. mdpi.com More modern cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are now more commonly employed. For instance, the Suzuki coupling of a boronic acid derivative of 2-methylphenol with 4-chloro-7-methoxyquinoline (B1631688) has been used to synthesize a more complex phenol derivative. researchgate.net

The choice of catalyst, ligands, and reaction conditions is critical for the success of these coupling reactions. Palladium catalysts are widely used, often in combination with phosphine (B1218219) ligands. nih.gov The reactivity of the aryl halide can be influenced by the nature and position of other substituents on the aromatic ring.

| Coupling Reaction | Aryl Halide Precursor | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| Suzuki Coupling | 4-chloro-7-methoxyquinoline | 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenol | Potassium carbonate | 4-(7-methoxyquinolin-4-yl)-2-methylphenol | researchgate.net |

| General Cross-Coupling | Aryl bromides and chlorides | Aryl- and heteroarylsilanolates | bis(tri-tert-butylphosphine)palladium | Polysubstituted biaryls | nih.gov |

| C-S Cross-Coupling | Aryl iodides | Thiophenols | Cu(I) catalyst, ligand-free | Diaryl sulfides | researchgate.net |

Derivatization of Pre-existing Brominated Phenols

Once the bromophenol core has been synthesized, further functionalization can be achieved through reactions involving the phenolic hydroxyl group or the bromine atom. nih.gov The hydroxyl group can be converted into an ether, ester, or other functional groups through standard organic transformations. nih.gov For example, acetylation is a common derivatization technique for phenolic hydroxyl groups. scielo.org.za

The bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution, although this typically requires harsh conditions unless the ring is activated by strong electron-withdrawing groups. nih.gov More commonly, the bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, as discussed in the previous section.

Derivatization strategies can significantly alter the biological and chemical properties of the parent bromophenol. nih.gov For instance, the introduction of acetoxyl, hydroxyl, or additional bromine atoms into phenylpropanoid fragments has been shown to enhance their pharmacological activities. nih.gov

Synthesis of Schiff Bases Involving Bromo-methylphenols

Schiff bases, or imines, are a class of organic compounds formed by the condensation of a primary amine with an aldehyde or a ketone. tandfonline.com Bromo-methylphenols can be used as precursors for the synthesis of Schiff bases, which often exhibit interesting biological and chemical properties. tandfonline.combohrium.comtandfonline.com

In a typical synthesis, a bromo-hydroxybenzaldehyde is reacted with a primary amine to form the corresponding Schiff base. nih.gov For example, 5-bromo-2-hydroxybenzaldehyde can be condensed with aminoethylethanolamine to yield a new Schiff base. nih.gov Alternatively, a bromo-aniline can be reacted with a hydroxybenzaldehyde. For instance, 4-bromo-2-methylaniline (B145978) has been reacted with 2-hydroxy-5-methylbenzaldehyde (B1329341) and 2-hydroxy-3-methylbenzaldehyde (B1203309) to produce two different Schiff base compounds. tandfonline.com These reactions are often carried out in a suitable solvent, such as ethanol (B145695), and may require refluxing to go to completion. tandfonline.com

The resulting Schiff bases can act as ligands for metal complexes and have applications in catalysis and materials science. tandfonline.com They have also been investigated for their potential biological activities. tandfonline.combohrium.comtandfonline.com

| Aldehyde/Ketone Component | Amine Component | Solvent/Conditions | Schiff Base Product | Yield | Reference |

| 2-hydroxy-5-methylbenzaldehyde | 4-bromo-2-methylaniline | Ethanol, reflux | (E)-2-[(4-bromo-2-methylphenylimino)methyl]-4-methylphenol | 78% | tandfonline.com |

| 2-hydroxy-3-methylbenzaldehyde | 4-bromo-2-methylaniline | Ethanol, reflux | (E)-2-[(4-bromo-2-methylphenylimino)methyl]-6-methylphenol | 85% | tandfonline.com |

| 5-bromo-2-hydroxybenzaldehyde | aminoethylethanolamine | Ethanol, reflux | 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol | Not specified | nih.gov |

Chemo- and Regioselectivity in Synthesis of Halogenated Phenolic Compounds

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-methylphenol (o-cresol). ontosight.ai The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are both activating and ortho-, para-directing. This means they increase the rate of electrophilic substitution and direct incoming electrophiles (like Br⁺) to the positions ortho and para relative to themselves. In o-cresol (B1677501), the positions ortho and para to the hydroxyl group are C4 and C6. The position ortho to the methyl group is C6, and the para position is C4. Therefore, both groups cooperatively direct the incoming bromonium ion to the C4 and C6 positions.

Regioselectivity —the control of which constitutional isomer is formed—is a critical consideration. The primary challenge is to selectively introduce the bromine atom at the C4 position (para to the -OH group) while avoiding substitution at the C6 position (ortho to the -OH group) and preventing polybromination. Generally, the para-substituted product is favored due to steric hindrance from the adjacent methyl group, which partially blocks access to the C6 position.

Several strategies have been developed to enhance the regioselectivity of phenol bromination:

Catalyst Control : The use of specific catalysts can significantly influence the reaction's outcome. For instance, Cu-Mn spinel oxide has been employed as a catalyst with N-halosuccinimides as the halogen source to achieve high para-selectivity in the halogenation of phenols. researchgate.net Similarly, zeolites have been shown to promote para-selectivity in the halogenation of simple aromatics. mdpi.com

Reagent Systems : Layered double hydroxides (LDHs), such as ZnAl–BrO₃⁻–LDHs, used with potassium bromide (KBr), have proven effective for the regioselective mono-bromination of phenols, strongly favoring the para position. mdpi.com Another approach involves using N-benzyl-N,N-dimethylanilinium peroxodisulfate with KBr, which quantitatively converts o-cresol to its para-brominated product. shd.org.rs

Solvent and Temperature Effects : The choice of solvent can influence the ratio of ortho to para isomers. While traditional methods have used solvents like carbon disulfide or acetic acid, modern approaches explore more benign alternatives. orgsyn.org Reaction temperature is another key parameter that can be adjusted to optimize selectivity.

Electrochemical Methods : Two-phase electrolysis has been utilized for the direct bromination of aromatic compounds with electron-donating groups, often resulting in high yields and excellent regioselectivity for the para position. cecri.res.in However, for substrates like o-cresol, mixtures of ortho- and para-isomers can sometimes be formed. cecri.res.in

The table below summarizes various methods for the regioselective bromination of phenolic compounds, highlighting the conditions and selectivity achieved.

| Catalyst/Reagent System | Substrate Example | Key Features | Selectivity | Reference |

| KBr and ZnAl–BrO₃⁻–LDHs | Ortho-substituted phenols | Cheap reagents, mild conditions, high atom economy | Excellent para-selectivity | mdpi.com |

| Cu-Mn Spinel Oxide / N-halosuccinimide | Phenols | Robust, reusable catalyst, works with electron-withdrawing groups | High para-selectivity | researchgate.net |

| N-benzyl-N,N-dimethylanilinium peroxodisulfate / KBr | o-Cresol | Mild, non-aqueous conditions | Quantitative conversion to para-bromo product | shd.org.rs |

| Boric Acid / KBr / H₂O₂ | Phenol | Eco-friendly, recyclable catalyst, mild conditions | High regioselectivity for para-position | tandfonline.com |

| NBS / p-TsOH in Methanol (B129727) | para-Substituted phenols | Rapid reaction, minimal solvent, good for ortho-bromination | Excellent ortho-selectivity on para-blocked phenols | nih.gov |

Green Chemistry Principles in Bromophenol Synthesis

The synthesis of bromophenols has traditionally involved reagents and solvents that are now recognized as environmentally hazardous, such as elemental bromine (Br₂) and chlorinated solvents. orgsyn.orgcambridgescholars.com Green chemistry seeks to redesign these processes to reduce their environmental impact by focusing on principles like the use of safer chemicals, energy efficiency, and waste prevention. acs.orgrroij.com

A primary goal of green chemistry is to replace hazardous substances with safer alternatives. skpharmteco.comgarph.co.uk

Safer Solvents : Traditional bromination solvents like carbon disulfide and carbon tetrachloride are toxic and volatile. orgsyn.org Green alternatives include water, ethanol, and, in some cases, performing reactions under solvent-free conditions. tandfonline.comrsc.orgacgpubs.org For example, a highly efficient protocol for synthesizing phenols from boronic acids uses ethanol as a solvent, and a subsequent one-pot bromination can be achieved by adding hydrogen bromide. rsc.org

Safer Reagents : Elemental bromine is highly corrosive, toxic, and generates hydrogen bromide (HBr) as a byproduct, reducing the atom economy. tandfonline.com Greener brominating systems often generate the active bromine species in situ from less hazardous sources. Common systems include:

Potassium Bromide (KBr) with an Oxidant : This is a widely used green method where KBr serves as the bromide source, and an oxidant like hydrogen peroxide (H₂O₂) or potassium bromate (B103136) (KBrO₃) generates the electrophilic bromine. tandfonline.comresearchgate.netresearchgate.net The primary byproduct when using H₂O₂ is water, making it a particularly clean process.

N-Bromosuccinimide (NBS) : NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine. cambridgescholars.com It is often used for selective bromination, including the ortho-bromination of phenols in methanol, which acts as a relatively benign solvent. nih.gov

Quaternary Ammonium Tribromides : These solid reagents are also safer to handle than molecular bromine and can be used for the regiospecific bromination of phenols and anilines under solvent-free conditions. acgpubs.org

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgepa.gov The goal is to design reactions that maximize this incorporation, thereby minimizing waste. acs.orgjocpr.comjk-sci.com

Maximizing Atom Economy : Addition and rearrangement reactions are inherently atom-economical as all reactant atoms are incorporated into the product. acs.org In contrast, substitution and elimination reactions generate byproducts. The traditional bromination of a phenol with Br₂ has a theoretical maximum atom economy of only 50%, as half of the bromine atoms end up in the HBr byproduct. tandfonline.com

Catalytic reactions are a cornerstone of waste minimization and high atom economy. rroij.comnumberanalytics.com Using a catalyst allows a reaction to proceed with only a small amount of a substance that is regenerated in each cycle, avoiding the large quantities of waste associated with stoichiometric reagents. rroij.com

Waste Minimization in Practice :

Catalytic Oxidative Bromination : The use of a recyclable catalyst, such as boric acid, with KBr and H₂O₂ represents a significant improvement. tandfonline.com Here, the catalyst facilitates the reaction, and the primary byproduct is water, leading to a much higher atom economy and less waste.

Avoiding Protecting Groups : Unnecessary derivatization, such as the use of protecting groups, adds steps to a synthesis and generates waste. acs.org Developing methods for the direct, selective functionalization of free phenols is a key goal. mdpi.com For example, the direct ortho-formylation of 2-bromophenol (B46759) using a magnesium chloride–triethylamine base system is more environmentally benign than older methods that required carcinogenic co-solvents. rsc.orgrsc.org

Recyclable Catalysts : The development of solid, heterogeneous catalysts, like zeolites or layered double hydroxides, is beneficial as they can be easily separated from the reaction mixture and reused, reducing both cost and waste. mdpi.commdpi.com

The table below provides examples of greener approaches to bromophenol synthesis.

| Green Strategy | Reagents/Solvent | Advantages | Featured Green Principles | Reference(s) |

| In-situ Bromine Generation | KBr / KBrO₃ / Dilute Acid | Avoids liquid bromine, mild conditions, short reaction time | Less Hazardous Chemical Synthesis | researchgate.netresearchgate.net |

| Catalytic Oxidative Bromination | Boric Acid / KBr / H₂O₂ in Water/Ethanol | Recyclable catalyst, water as byproduct, safe reagents | Atom Economy, Safer Solvents, Catalysis | tandfonline.com |

| One-Pot Tandem Reaction | Arylboronic acids / H₂O₂ / HBr in Ethanol | Rapid, high yield, avoids isolation of intermediates | Energy Efficiency, Atom Economy | rsc.org |

| Solvent-Free Bromination | Quaternary Ammonium Tribromides (solid) | No solvent waste, easy handling of solid reagents | Safer Solvents, Waste Prevention | acgpubs.org |

Advanced Characterization and Analytical Methodologies for 4 Bromo 2 Methylphenol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 4-Bromo-2-methylphenol by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. nih.govnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), characteristic signals are observed. ichemical.com The aromatic protons appear in the range of δ 6.65-7.24 ppm, exhibiting distinct splitting patterns due to coupling with adjacent protons. ichemical.com The methyl group protons typically resonate as a singlet around δ 2.22 ppm. ichemical.com The hydroxyl proton gives rise to a broad singlet, the chemical shift of which can vary depending on concentration and solvent. beilstein-journals.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For this compound, the aromatic carbons show signals in the range of 110 to 150 ppm. rsc.org The carbon atom bearing the hydroxyl group (C-1) and the carbon with the bromine atom (C-4) have distinct chemical shifts influenced by the electronegativity of these substituents. The methyl carbon (CH₃) typically appears at a higher field, around 20 ppm. rsc.orgvulcanchem.com

Interactive Data Table: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.24 | d | ~2.3 | H-6 |

| ¹H | ~7.17 | dd | ~8.5, ~2.3 | H-5 |

| ¹H | ~6.65 | d | ~8.5 | H-3 |

| ¹H | ~4.69 | s (broad) | - | OH |

| ¹H | ~2.22 | s | - | CH₃ |

| ¹³C | ~150.1 | - | - | C-OH |

| ¹³C | ~133.1 | - | - | C-H |

| ¹³C | ~132.7 | - | - | C-H |

| ¹³C | ~129.5 | - | - | C-CH₃ |

| ¹³C | ~118.1 | - | - | C-Br |

| ¹³C | ~115.5 | - | - | C-H |

| ¹³C | ~20.4 | - | - | CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from various sources. ichemical.comrsc.org

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. nih.govnih.gov Electron ionization (EI) is a common technique used for this purpose.

The mass spectrum of this compound shows a characteristic molecular ion peak [M]⁺. nih.govnih.gov Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion appears as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. researchgate.net The nominal molecular weight of this compound is 187 g/mol . nist.govchemeo.com

The fragmentation pattern provides further structural information. Common fragments observed in the mass spectrum include the loss of a methyl radical ([M-CH₃]⁺) and the loss of a bromine atom ([M-Br]⁺). researchgate.net The base peak, which is the most intense peak in the spectrum, is often the fragment at m/z 107, corresponding to the loss of bromine. nih.govnih.gov Another significant peak can be observed at m/z 77, which corresponds to the phenyl cation. nih.govnih.gov

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |

| 186/188 | Moderate | [C₇H₇BrO]⁺ (Molecular ion) |

| 171/173 | Low | [C₆H₄BrO]⁺ ([M-CH₃]⁺) |

| 107 | High | [C₇H₇O]⁺ ([M-Br]⁺) |

| 77 | Moderate | [C₆H₅]⁺ |

Note: The relative intensities are qualitative and can vary depending on the mass spectrometer and experimental conditions. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. nist.gov The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorption bands in the IR spectrum of this compound include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch (Aromatic): Absorption bands typically appear above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorption bands from the methyl group are observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

C-O Stretch: A strong absorption band is typically found in the 1200-1300 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond vibration appears at lower frequencies, usually in the 500-600 cm⁻¹ region.

These characteristic bands collectively confirm the presence of the hydroxyl, methyl, and bromo functional groups on the phenolic backbone.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~3050 | C-H Stretch | Aromatic |

| ~2925 | C-H Stretch | Methyl (-CH₃) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1230 | C-O Stretch | Phenolic |

| ~550 | C-Br Stretch | Bromo (-Br) |

Note: The exact positions of the absorption bands can vary slightly.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the this compound molecule. The UV-Vis spectrum arises from the absorption of UV or visible light, which promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), shows absorption maxima (λmax) characteristic of substituted phenols. These absorptions are due to π → π* transitions within the benzene (B151609) ring. The presence of the hydroxyl, methyl, and bromo substituents influences the position and intensity of these absorption bands. Studies on related Schiff bases derived from bromophenols have also utilized UV-Vis spectroscopy to investigate their electronic properties and tautomeric equilibria. bohrium.comtandfonline.comtandfonline.com

Interactive Data Table: UV-Vis Absorption Data for a Related Bromophenol Derivative

| Solvent | λmax (nm) | Transition |

| DMF | ~270 | π → π |

| DMF | ~343 | π → π |

Note: This data is for a related Schiff base, 2-[(E)-[(4-bromo-2-fluorophenyl)imino]methyl]phenol, and serves as an example of the types of electronic transitions observed in such compounds. propulsiontechjournal.com

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of phenolic compounds, including this compound. mdpi.comepa.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for this purpose. sielc.comnih.gov

In RP-HPLC, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. sielc.comresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For the analysis of this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is typically employed, often with the addition of an acid such as phosphoric acid or formic acid to improve peak shape. mdpi.comsielc.com

Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, or a diode array detector (DAD) that can monitor multiple wavelengths simultaneously. mdpi.comresearchgate.net The retention time of this compound under specific chromatographic conditions is a key parameter for its identification. This technique has been successfully applied to identify 2-bromo-4-methylphenol (B149215) as an off-flavor compound in wines. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like this compound. gcms.czepa.gov The technique combines the superior separation capability of gas chromatography with the powerful identification power of mass spectrometry. ijpsjournal.com While some phenolic compounds can be analyzed directly, derivatization is often employed to increase volatility and improve chromatographic peak shape, preventing tailing that can occur due to the polar hydroxyl group. researchgate.net

In the analysis of this compound, the mass spectrometer fragments the molecule into characteristic ions. The resulting mass spectrum serves as a chemical fingerprint for identification. Publicly available spectral libraries provide reference data for this compound. nih.gov

Table 1: Key Mass-to-Charge (m/z) Peaks for this compound from GC-MS Analysis This interactive table provides characteristic mass spectrometry data for this compound.

| Property | Value |

|---|---|

| NIST Number | 134928 |

| Top Peak (m/z) | 107 |

| 2nd Highest Peak (m/z) | 77 |

| Molecular Ion (m/z) | 186 |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

A practical application of this technique was demonstrated in the analysis of wine, where the isomeric compound 2-bromo-4-methylphenol was identified via GC-MS coupled with olfactometry (GC-O) as the source of an "iodine" off-flavor. nih.gov This highlights the technique's capacity to isolate and identify specific congeners responsible for sensory attributes in complex matrices. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of trace levels of this compound and related compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful tool. This method is particularly advantageous for analyzing complex aqueous samples, as it often does not require the derivatization necessary for GC-MS. researchgate.net The coupling of liquid chromatography with tandem mass spectrometry provides high sensitivity and selectivity, enabling quantification at nanogram per liter (ng/L) concentrations. researchgate.netmdpi.com

LC-MS/MS has been successfully applied to the analysis of various bromophenols in environmental samples like river and seawater. researchgate.net These methods typically involve an initial sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove matrix interferences before injection into the LC-MS/MS system. researchgate.net Advanced methods like Ultra-High-Performance Liquid Chromatography (UPLC)-MS/MS have been used to detect related compounds such as 4-bromo-3-methylphenol (B31395) in groundwater with detection limits as low as 0.1 ng/L. mdpi.com Although derivatization is not always necessary, specific reagents can be used to enhance ionization and further improve detection limits for certain analytes. mdpi.com

Table 2: Applications of LC-MS/MS in the Analysis of Brominated Phenols This interactive table summarizes various applications of LC-MS/MS for the trace analysis of bromophenols in complex matrices.

| Application Area | Target Analytes | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| Environmental Monitoring | 14 Bromophenols | River and Seawater | Method detection limits of 0.1–21.9 ng/L achieved after SPE. | researchgate.net |

| Environmental Monitoring | 2,4-dibromophenol (B41371), 4-bromo-3-methylphenol, etc. | Groundwater | UPLC-MS/MS enabled detection at 0.1 ng/L. | mdpi.com |

| Forensic Science | 4-Bromo-2,5-dimethoxyamphetamine (DOB) | Illicit Blotters | A rapid and sensitive method for identification and quantitation was developed. | nih.gov |

| Pesticide Metabolite Analysis | 4-bromo-2-chlorophenol (B165030) and other phenols | Acetonitrile Extracts | Derivatization with CAX-B enhanced sensitivity in positive ion mode. | mdpi.com |

X-ray Diffraction and Crystal Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on molecular structure, conformation, and intermolecular interactions within the crystal lattice, which are fundamental to understanding the compound's physical and chemical properties.

Single-crystal X-ray diffraction analysis yields the most accurate and detailed structural information, including precise bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not detailed in the reviewed literature, numerous studies have been conducted on its derivatives, particularly Schiff bases formed from precursors like 4-bromo-2-methylaniline (B145978) or 5-bromosalicylaldehyde. bohrium.comfigshare.comtandfonline.comnih.gov These studies serve as excellent proxies for understanding the type of crystallographic data that can be obtained.

For example, the analysis of Schiff bases derived from these precursors reveals detailed information about their molecular geometry and crystal packing. bohrium.comnih.gov These compounds frequently crystallize in systems such as the monoclinic space group, and the analysis confirms the presence of specific intramolecular hydrogen bonds, for instance between a hydroxyl group and an imine nitrogen, which influences the planarity and conformation of the molecule. nih.goviucr.orgiucr.org

Table 3: Representative Crystallographic Data for a Schiff Base Derivative This interactive table presents typical experimental details from a single-crystal X-ray diffraction study of a Schiff base, 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol, derived from a structural isomer.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₅BrN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell a (Å) | 6.0518 (2) |

| Unit Cell b (Å) | 27.7837 (7) |

| Unit Cell c (Å) | 6.9028 (2) |

| Unit Cell β (°) | 90.497 (2) |

| Volume (ų) | 1160.60 (6) |

Data from the analysis of a Schiff base synthesized from 5-bromo-2-hydroxybenzaldehyde. nih.goviucr.org

Hirshfeld surface analysis is a powerful computational tool that complements single-crystal XRD data by partitioning crystal space to visualize and quantify intermolecular interactions. bohrium.comtandfonline.com This analysis generates a unique surface for a molecule within a crystal, mapped with properties that highlight close contacts with neighboring molecules. tandfonline.com

Studies on derivatives of this compound have utilized Hirshfeld analysis to deconstruct the crystal packing into contributions from different types of non-covalent interactions. bohrium.comfigshare.comtandfonline.comresearchgate.net The analysis generates two-dimensional fingerprint plots that summarize all intermolecular contacts. This allows for the quantification of contributions from various interactions, such as hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and bromine-hydrogen (Br···H/H···Br) contacts, which are crucial for the stability of the crystal structure. researchgate.net

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Derivative This interactive table shows the relative contributions of the most significant intermolecular interactions in the crystal packing of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 58.2 |

| C···H/H···C | 18.9 |

| Br···H/H···Br | 11.5 |

Data sourced from the Hirshfeld surface analysis of a related oxazolidine (B1195125) derivative. researchgate.net

Hyphenated Techniques for Comprehensive Analysis in Complex Matrices

Hyphenated techniques, which combine two or more analytical methods, provide a comprehensive approach to analyzing complex samples. ijpsjournal.com By integrating a separation technique with a detection technique, they offer enhanced sensitivity, selectivity, and analytical power. ijpsjournal.comscribd.com

The previously discussed GC-MS and LC-MS/MS are prime examples of hyphenated techniques that are indispensable for the analysis of this compound and related compounds. ijpsjournal.commdpi.com These methods are routinely used in environmental monitoring, food science, and forensic toxicology. nih.govmdpi.comnih.gov

The scope of hyphenation can be expanded further. For instance, combining sample preparation with analysis, such as Solid-Phase Extraction-Liquid Chromatography-Mass Spectrometry (SPE-LC-MS/MS), creates a streamlined workflow for analyzing trace contaminants in challenging matrices like seawater. researchgate.net Another powerful example is Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS). This three-part hyphenated technique simultaneously provides the chemical identity of a compound from the MS, its retention time from the GC, and its odor characteristic from a human assessor at the olfactometry port. This was the technique used to definitively link the isomer 2-bromo-4-methylphenol to a specific "iodine" off-flavor in wine, an identification that would be difficult with mass data alone. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of a molecule's behavior at the atomic and electronic levels. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in predicting molecular properties with high accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. For phenolic compounds and their derivatives, the B3LYP functional combined with a basis set like 6-311G(d,p) or 6-311++G(d,p) is commonly used to perform these calculations. bohrium.comtandfonline.comfigshare.comacs.org The process involves starting with an initial guess for the molecular geometry and iteratively solving the DFT equations to find the coordinates that correspond to a minimum on the potential energy surface.

The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the accuracy of the computational model. acs.orgresearchgate.net For instance, studies on similar phenolic Schiff bases show that DFT calculations can accurately reproduce the experimental crystal structure. acs.orgresearchgate.net The electronic structure, including the distribution of electron density and orbital energies, is also a direct output of these calculations, forming the basis for further analysis. torvergata.it

Below is a representative data table of optimized geometric parameters for a phenolic ring structure, similar to what would be obtained for 4-bromo-2-methylphenol using DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C-O | 1.351 Å |

| Bond Length | O-H | 0.965 Å |

| Bond Length | C-C (aromatic) | 1.390 - 1.410 Å |

| Bond Length | C-Br | 1.910 Å |

| Bond Length | C-CH3 | 1.510 Å |

| Bond Angle | C-O-H | 109.5° |

| Bond Angle | C-C-C (ring) | 119.5° - 120.5° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in the presence of time-dependent electric fields, such as light. nih.gov Its primary application is the calculation of electronic excitation energies and oscillator strengths, which allows for the simulation of UV-Visible absorption spectra. tandfonline.compropulsiontechjournal.com

The TD-DFT method, often using functionals like B3LYP or CAM-B3LYP, can predict the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions (e.g., π→π* or n→π*). nih.govtandfonline.com These theoretical spectra are crucial for interpreting experimental results and understanding how the electronic structure of a molecule influences its interaction with light. acs.org For example, TD-DFT calculations on related compounds have been used to determine the absorption bands and key electronic transitions, showing good agreement with experimental spectra. acs.orgpropulsiontechjournal.com The effect of different solvents on the electronic spectra can also be modeled using continuum models like the Polarizable Continuum Model (PCM) within the TD-DFT framework. tandfonline.com

Analysis of Electronic Structure and Reactivity

The electronic structure computed via DFT provides a wealth of information that can be used to predict the chemical reactivity of a molecule. Analyses of frontier molecular orbitals, electrostatic potential, and natural bond orbitals are key to understanding reaction mechanisms and sites of interaction.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. mdpi.com

The energy of the HOMO is associated with the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap (ΔE) between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. dergipark.org.tr A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. bohrium.com FMO analysis helps in identifying the regions of a molecule that are likely to be involved in nucleophilic (electron-donating, associated with HOMO) or electrophilic (electron-accepting, associated with LUMO) attacks. dergipark.org.trresearchgate.net

The following table presents typical FMO energy values for phenolic compounds, illustrating the data obtained from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.65 |

| ELUMO | -1.67 |

| Energy Gap (ΔE) | 3.98 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. acs.org It is used to predict the sites for electrophilic and nucleophilic reactions, as well as intermolecular interactions like hydrogen bonding. dergipark.org.trresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. dergipark.org.tr These areas often correspond to lone pairs on electronegative atoms like oxygen. Regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. dergipark.org.tr These are usually located around hydrogen atoms, particularly the acidic proton of a hydroxyl group. Intermediate potential is represented by green. For this compound, the MEP map would show a significant negative potential around the phenolic oxygen atom and positive potential around the hydroxyl hydrogen, indicating these as primary sites for interaction. bohrium.comdergipark.org.tr

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of bonding and electronic delocalization within a molecule. researchgate.net It transforms the calculated wave function into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. The NBO analysis is particularly useful for quantifying hyper-conjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. bohrium.com

The strength of these interactions is measured by the second-order perturbation energy, E(2). dergipark.org.tr A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. This analysis can reveal important intramolecular charge transfer (ICT) pathways and the nature of hydrogen bonds. bohrium.comtandfonline.com For a molecule like this compound, NBO analysis would quantify interactions such as the delocalization of the oxygen lone pair electrons into the antibonding orbitals of the aromatic ring.

The table below shows examples of stabilization energies calculated from NBO analysis for interactions in a phenolic system.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π(C-C)ring | 20.5 |

| π(C-C)ring | π(C-C)ring | 15.2 |

| LP(2) Br | σ*(C-C)ring | 2.1 |

Prediction of Physicochemical Descriptors and Reactivity Parameters of this compound

Computational chemistry provides powerful tools for the in-silico prediction of the physicochemical properties and reactivity of molecules like this compound. These theoretical investigations offer insights into molecular behavior, complementing experimental data and guiding further research.

pKa Determination and Acidity Prediction

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound in solution. For phenols, the acidity is determined by the stability of the corresponding phenoxide ion formed upon deprotonation of the hydroxyl group. Computational methods, particularly those employing Density Functional Theory (DFT), have become invaluable for accurately predicting pKa values.

Theoretical pKa determination often involves calculating the Gibbs free energy change (ΔG) for the dissociation reaction in a solvent. A direct approach involves calculating the free energies of the protonated (phenol) and deprotonated (phenoxide) species in a continuum solvation model. The accuracy of these predictions can be significantly enhanced by including explicit solvent molecules, typically water, to model the specific hydrogen-bonding interactions around the reaction center.

Studies on substituted phenols have demonstrated that DFT calculations using functionals like CAM-B3LYP with a 6-311G+dp basis set, combined with a Solvation Model based on Density (SMD), can yield highly accurate pKa values without the need for empirical corrections. mdpi.com For instance, research on a series of substituted phenols, including halogenated derivatives, showed that including two explicit water molecules in the computational model led to a mean absolute error of just 0.3 pKa units. mdpi.com

For halogenated phenols like 4-bromo-2-isopropyl-5-methylphenol (B80943), a compound structurally related to this compound, the pKa was satisfactorily calculated with various solvation models, with the SMD model proving particularly effective. mdpi.com The electronic effect of the bromine substituent at the para-position is key to its acidity. Bromine acts as an electron-withdrawing group through its inductive effect (-I), which stabilizes the negative charge of the resulting phenoxide ion, thereby increasing the acidity and lowering the pKa value compared to the unsubstituted phenol (B47542).

Table 1: Calculated vs. Experimental pKa Values for Related Phenolic Compounds This table presents data for phenolic compounds structurally related to this compound to illustrate the accuracy of computational methods.

Source: Adapted from data in Molecules 2022, 27, 8590. researchgate.net pKa_calc values were obtained using the 2H₂O/CAM-B3LYP/SMD method.

Bond Dissociation Enthalpies (BDE) and Radical Scavenging Activity

Phenolic compounds are well-known for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. The primary mechanism for this activity is the donation of a hydrogen atom from the phenolic hydroxyl group to a radical, a process that is quantified by the O-H bond dissociation enthalpy (BDE). nih.gov A lower BDE indicates a weaker O-H bond, making hydrogen atom transfer more favorable and suggesting higher antioxidant potential. pearson.com

Computational chemistry is a key tool for calculating BDEs and rationalizing the radical scavenging activity of phenols. nih.gov Theoretical calculations on analogues of this compound, such as 4-bromo-2-isopropyl-3,6-dimethoxy-5-methylphenol, have been used to correlate BDE values with experimentally observed antioxidant activity. scielo.org.co The substituents on the phenolic ring significantly influence the O-H BDE. Electron-donating groups tend to lower the BDE by stabilizing the resulting phenoxyl radical, whereas electron-withdrawing groups generally increase it.

Table 2: Theoretical Gas Phase O-H Bond Dissociation Enthalpies (BDE) for Phenol and a Related Derivative

Source: Adapted from data in Vitae, vol.17, no.2, 2010. scielo.org.co

Conformational Stability and Energetic Behaviors

While this compound itself is a relatively rigid molecule, understanding its conformational preferences is essential for predicting its interactions and reactivity. The primary conformational variable is the orientation of the hydroxyl proton. Computational studies, often using DFT methods like B3LYP with basis sets such as 6-31G(d,p), can determine the most stable conformer by calculating the potential energy surface. dergipark.org.tr

For more complex derivatives of this compound, such as Schiff bases, computational analysis reveals important structural features. dergipark.org.tr For example, in (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol, theoretical calculations confirmed that the enol-imine tautomer is more stable than the keto-amine form. dergipark.org.tr This stability is often attributed to the formation of a strong intramolecular O-H···N hydrogen bond, which creates a stable six-membered ring. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis can further quantify the stability derived from such hyperconjugative interactions and charge delocalization. dergipark.org.trbohrium.com These findings on derivatives highlight the methodologies that would be applied to this compound to understand its energetic behavior and the stabilizing influence of its substituent groups.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical formalisms that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.orgmeilerlab.org These models are essential in fields like drug discovery and environmental risk assessment for predicting the properties of new or untested chemicals. wikipedia.orgunimib.it

For a series of phenolic compounds, including halogenated phenols, QSAR models can be developed to predict endpoints such as antioxidant activity, toxicity, or chromatographic retention. unifr.chnih.govacs.org The process involves:

Data Set Compilation : Assembling a group of structurally related compounds with experimentally measured activity or property data.

Descriptor Calculation : Computing a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and quantum-chemical parameters (e.g., LogP, molecular weight, dipole moment, HOMO/LUMO energies, BDE). nih.gov

Model Development : Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation relating the descriptors to the observed activity. mdpi.com

Validation : Rigorously testing the model's predictive power and robustness. mdpi.com

In the context of this compound, a QSAR model for the antioxidant activity of phenols might use descriptors like the O-H BDE, ionization potential (IP), and the energy of the Highest Occupied Molecular Orbital (E-HOMO). nih.gov Similarly, a QSPR model could predict its water solubility or partition coefficient (LogP), a key parameter for assessing environmental fate and bioavailability. acs.org Studies on substituted phenols have shown that toxicity is often highly correlated with hydrophobicity (LogP). acs.org By inputting the calculated descriptors for this compound into a validated QSAR/QSPR model, its biological activity and properties can be reliably estimated. researchgate.net

Table of Mentioned Compounds

Biological Activities and Pharmacological Potential of 4 Bromo 2 Methylphenol and Analogs

Antimicrobial Properties

Research indicates that 4-Bromo-2-methylphenol and its related derivatives possess significant antimicrobial capabilities, including activity against bacteria, fungi, and viruses. mdpi.comontosight.ai The presence of the bromine atom is believed to increase the lipophilicity of these compounds, which may facilitate their passage through microbial cell membranes. mdpi.com

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Analogs of this compound have demonstrated a broad spectrum of antibacterial action, proving effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanism often involves the disruption of the bacterial cell membrane or the inhibition of critical enzymes.

For instance, natural brominated phenoxyphenols derived from marine sponges are bactericidal against both replicating and stationary phase cells of methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.govnih.gov Synthetic derivatives have also shown potent activity. A study on various bromophenol derivatives revealed that a simple molecule, 3-bromo-2,6-dihydroxyacetophenone, exhibited good activity against S. aureus and even the drug-resistant MRSA strain. nih.gov Another study found that 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one displayed antibacterial activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 16 μg/ml. researchgate.netcyberleninka.ru

The introduction of other chemical moieties to the 4-bromo-phenol structure can yield compounds with significant antibacterial efficacy. Analogs developed from 4-bromo-2-iodophenol (B1279099) showed antimicrobial activity against S. aureus with MIC values ranging from 2 to 16 µg/mL. mdpi.com

Table 1: Antibacterial Activity of this compound Analogs

| Compound | Target Bacteria | Activity (MIC) | Source |

|---|---|---|---|

| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis | 16 µg/mL | cyberleninka.ru |

| Dehydro-δ-viniferin analogue | Staphylococcus aureus | 2-16 µg/mL | mdpi.com |

| 3-bromo-PP | Gram-positive bacteria | 0.1-0.78 µM | nih.gov |

| 2-bromo-PP | Gram-negative bacteria | 0.78-3.125 µM | nih.gov |

Antifungal Activity

The antifungal properties of brominated phenols have also been well-documented. nih.gov Marine algae, in particular, are a rich source of these compounds. nih.gov Bromophenols isolated from the red alga Symphyocladia latiuscula showed activity against Candida albicans, with MIC values of 12.5 and 25 μg/ml. nih.gov

An analog of this compound, 4-bromo-2-isopropyl-5-methylphenol (B80943) (bromothymol), exhibits significantly enhanced antifungal activity when compared to its non-brominated parent, thymol (B1683141). Research has demonstrated that bromothymol has a Minimum Inhibitory Concentration (MIC) of approximately 40 μg/mL against resistant fungal species. Other synthetic bromophenol derivatives have also been found to be active against various fungi, including Aspergillus fumigatus, Trichophyton rubrum, and Trichophyton mentagrophytes. researchgate.net

Table 2: Antifungal Activity of this compound Analogs

| Compound | Target Fungi | Activity (MIC) | Source |

|---|---|---|---|

| Bromophenol from S. latiuscula | Candida albicans | 12.5 µg/mL | nih.gov |

| 4-Bromo-2-isopropyl-5-methylphenol | Resistant fungal species | ~40 µg/mL | |

| 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Candida albicans, Aspergillus fumigatus, etc. | Potent Activity | researchgate.net |

Antiviral Properties

The potential of bromophenols as antiviral agents is an emerging area of research. mdpi.com Studies have shown that bromophenols extracted from marine algae can possess antiviral properties. mdpi.comnih.gov For example, fractions from the red alga Polysiphonia morrowii exhibited strong antiviral activity against infectious hematopoietic necrosis virus (IHNV) and infectious pancreatic necrosis virus (IPNV), which are pathogenic to fish. mdpi.comjmicrobiol.or.kr Two specific compounds isolated, 3-bromo-4,5-dihydroxybenzyl methyl ether and 3-bromo-4,5-dihydroxybenzaldehyde, showed significant virucidal effects. jmicrobiol.or.kr Other research has pointed to the potential of various bromophenol derivatives, such as those with a Schiff base structure, in displaying antiviral activity. ontosight.ai

Antioxidant and Radical Scavenging Mechanisms

Phenolic compounds are well-known for their antioxidant capabilities, which are primarily attributed to their ability to scavenge free radicals. nih.govfrontiersin.org Bromophenols are no exception and often exhibit potent antioxidant and radical-scavenging effects. mdpi.comresearchgate.net

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the free-radical scavenging ability of a compound. Several analogs of this compound have been assessed using this method. scielo.org.coredalyc.org

Table 3: DPPH Radical Scavenging Activity of a 4-Bromo-phenol Analog

| Compound | Activity (IC50) | Source |

|---|---|---|

| (E)-2-Bromo-4-(((3,4-dimethoxyphenyl)imino)methyl)phenol | Moderate Activity | mdpi.com |

Role of Phenolic Hydroxyl Group in Antioxidant Capacity

The antioxidant activity of phenolic compounds is fundamentally linked to the presence of the phenolic hydroxyl (-OH) group. mdpi.comvinatiorganics.com This group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. vinatiorganics.comresearchgate.net This process can occur through two primary mechanisms: hydrogen atom transfer (HAT) or single electron transfer (SET). nih.govfrontiersin.org

In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom directly to the radical. nih.gov The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. mdpi.com The stability of this resulting radical is a key factor in the antioxidant efficacy. mdpi.com The number and position of hydroxyl groups on the phenol (B47542) ring have a strong influence on the antioxidant activity. nih.govfrontiersin.org For instance, polyphenols are often more readily oxidized and thus better antioxidants than monophenols. mdpi.com The presence of bulky groups near the hydroxyl group can create steric hindrance, which influences its reactivity and allows it to selectively target free radicals. vinatiorganics.com

Enzyme Inhibition Studies

The phenolic structure of this compound and its analogs has led to investigations into their potential as enzyme inhibitors, with significant findings in several key areas.

Aldose Reductase (AR) Inhibition

Aldose reductase is a critical enzyme in the polyol pathway, which is implicated in the development of diabetic complications. The inhibition of this enzyme is a key therapeutic strategy. Studies have shown that bromophenol derivatives are effective inhibitors of aldose reductase (AR). nih.govresearchgate.net For instance, in a series of bromophenols, one compound demonstrated the highest inhibition effect against AR with a Ki value of 0.05 ± 0.01 μM, while another showed the lowest inhibition with a Ki value of 1.13 ± 0.99 μM. nih.gov In another study, a different set of bromophenol derivatives were evaluated, with one compound exhibiting the highest inhibitory activity against AR with a Ki value of 0.092 ± 0.015 μM, and another showing the lowest with a Ki of 1.09 ± 0.29 μM. nih.gov These findings highlight the potential of bromophenol compounds as selective inhibitors of AR, which could be beneficial in managing diabetic complications. nih.govnih.gov

Table 1: Aldose Reductase (AR) Inhibition by Bromophenol Derivatives

| Compound Series | Most Potent Inhibitor (Ki) | Least Potent Inhibitor (Ki) | Reference |

| Bromophenols (Series 1) | 0.05 ± 0.01 μM | 1.13 ± 0.99 μM | nih.gov |

| Bromophenols (Series 2) | 0.092 ± 0.015 μM | 1.09 ± 0.29 μM | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway, making it a significant target for the treatment of type 2 diabetes and obesity. semanticscholar.orgnih.gov Bromophenols, particularly those isolated from marine algae, have been identified as potent inhibitors of PTP1B. researchgate.netresearchgate.netimist.ma

A series of bromophenol derivatives were synthesized and evaluated, with one highly brominated compound showing promising inhibitory activity against PTP1B with an IC50 of 0.68 μmol/L. nih.gov This was a significant improvement over the lead compound, which had an IC50 of 2.42 μmol/L. nih.gov The more potent compound also demonstrated high selectivity against other protein tyrosine phosphatases. nih.gov Further research on bromophenol derivatives from the red alga Rhodomela confervoides identified compounds with significant PTP1B inhibitory activity, with IC50 values of 3.4 ± µmol L-1, 4.5 µmol L-1, and 2.8 µmol L-1 for three different derivatives. nih.gov A synthetic derivative of a natural bromophenol also showed potent PTP1B inhibition with an IC50 of 0.89 µM, which was about twice as active as the lead compound. encyclopedia.pub

Molecular docking studies have shown that bromophenol derivatives can embed into the catalytic pocket of PTP1B, and preliminary structure-activity relationship (SAR) studies suggest that a tricyclic scaffold and multiple bromine atoms on the aryl rings are important for PTP1B inhibition. semanticscholar.orgencyclopedia.pub

Table 2: PTP1B Inhibition by Bromophenol Derivatives

| Compound Source/Type | IC50 Value | Reference |

| Synthetic Bromophenol Derivative | 0.68 μmol/L | nih.gov |

| Natural Bromophenol (Lead Compound) | 2.42 μmol/L | nih.gov |

| Natural Bromophenol Derivative 1 | 3.4 +/- micromol L(-1) | nih.gov |

| Natural Bromophenol Derivative 2 | 4.5 micromol L(-1) | nih.gov |

| Natural Bromophenol Derivative 3 | 2.8 micromol L(-1) | nih.gov |

| Synthetic Bromophenol Derivative | 0.89 µM | encyclopedia.pub |

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in various physiological processes. nih.govtandfonline.com Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. tandfonline.commdpi.com Studies have demonstrated that bromophenol derivatives are effective inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.govtandfonline.com

In one study, a series of twelve bromophenol derivatives were found to potently inhibit hCA I and II, with Ki values in the low nanomolar range. nih.govtandfonline.com For hCA I, the Ki values ranged from 1.85 ± 0.58 to 5.04 ± 1.46 nM, and for hCA II, the range was 2.01 ± 0.52 to 2.94 ± 1.31 nM. nih.govtandfonline.com Another investigation of novel bromophenols showed inhibitory capacities against hCA II with IC50 values ranging from 0.7 to 372 μM. tandfonline.com The presence of a carbonyl group was found to be important for the inhibitory activity against hCA II. encyclopedia.pub

Further research on a different series of bromophenol derivatives revealed Ki values against hCA I ranging from 2.53 ± 0.25 to 25.67 ± 4.58 nM, and against hCA II from 1.63 ± 0.11 to 15.05 ± 1.07 nM. mdpi.com These findings indicate that bromophenols are a promising class of CA inhibitors. tandfonline.com

Table 3: Carbonic Anhydrase (CA) Inhibition by Bromophenol Derivatives

| Isoenzyme | Inhibition Range (Ki or IC50) | Reference |

| hCA I | Ki: 1.85 ± 0.58 to 5.04 ± 1.46 nM | nih.govtandfonline.com |

| hCA II | Ki: 2.01 ± 0.52 to 2.94 ± 1.31 nM | nih.govtandfonline.com |

| hCA II | IC50: 0.7 to 372 μM | tandfonline.com |

| hCA I | Ki: 2.53 ± 0.25 to 25.67 ± 4.58 nM | mdpi.com |

| hCA II | Ki: 1.63 ± 0.11 to 15.05 ± 1.07 nM | mdpi.com |

Other Reported Bioactivities

Beyond specific enzyme inhibition, this compound and its analogs have shown potential in broader therapeutic areas, particularly in metabolic diseases and cancer.

Antidiabetic Effects

The antidiabetic potential of bromophenols is a significant area of research, largely linked to their enzyme-inhibiting properties. researchgate.netsciforum.net By inhibiting enzymes like aldose reductase and PTP1B, these compounds can help manage diabetic complications and improve insulin sensitivity. nih.govresearchgate.net Bromophenols isolated from marine algae have demonstrated hyperglycemic effects by inhibiting PTP1B activity. researchgate.net